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Compound of Interest

Compound Name: Aak1-IN-5

Cat. No.: B12425128 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

specific kinase inhibitor is paramount for reliable experimental outcomes and therapeutic

potential. This guide provides a comprehensive comparison of Aak1-IN-5, a potent inhibitor of

Adaptor-Associated Kinase 1 (AAK1), with other known AAK1 inhibitors. The specificity of

these compounds is evaluated through quantitative data, detailed experimental protocols, and

visual representations of relevant biological pathways and workflows.

Comparative Analysis of AAK1 Inhibitor Potency
and Selectivity
The inhibitory activity of Aak1-IN-5 and a panel of alternative AAK1 inhibitors were assessed

against AAK1 and the closely related kinases BIKE (BMP-2-inducible kinase) and GAK (Cyclin

G-associated kinase) from the Numb-associated kinase (NAK) family. The half-maximal

inhibitory concentration (IC50) values are summarized in the table below, with lower values

indicating higher potency.
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Compound
AAK1 IC50
(nM)

BIKE IC50 (nM) GAK IC50 (nM) Reference

Aak1-IN-5 1.2 Not Reported Not Reported [1]

LP-935509 3.3 14 320 [2]

SGC-AAK1-1 270 Potently Inhibits

>50-fold

selective over

GAK

[3]

BMT-124110 0.9 17 99 [3]

BMS-911172 35 Not Reported Not Reported [3]

BMT-090605 0.6 45 60

LX9211 1.08 - 3
Good Selectivity

Reported

Good Selectivity

Reported

Data Summary: Aak1-IN-5 demonstrates high potency for AAK1 with an IC50 of 1.2 nM. For

comparison, other potent inhibitors such as BMT-090605 and BMT-124110 show IC50 values

of 0.6 nM and 0.9 nM, respectively. While a full kinome scan for Aak1-IN-5 is not publicly

available, the high potency suggests a strong interaction with the intended target.

In terms of selectivity within the NAK family, LP-935509 shows a greater than 4-fold selectivity

for AAK1 over BIKE and nearly 100-fold selectivity over GAK. Similarly, BMT-124110 and BMT-

090605 exhibit 19-fold and 75-fold selectivity for AAK1 over BIKE, respectively. SGC-AAK1-1 is

a potent dual inhibitor of AAK1 and BMP2K (BIKE) with over 50-fold selectivity against GAK.

LX9211 is reported to have "good selectivity" in a kinase panel of 268 assays, though specific

off-target data is limited in the public domain.

Experimental Protocols
The determination of kinase inhibitor specificity is crucial for preclinical and clinical

development. Several robust methods are employed to profile the interaction of a compound

against a broad spectrum of kinases.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
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This competition binding assay is a high-throughput method to determine the binding affinity of

a test compound against a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase active site. The amount of

kinase captured on the solid support is inversely proportional to the affinity of the test

compound.

Immobilization: A proprietary ligand is immobilized on a solid support (e.g., beads).

Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and

the test compound at a single high concentration (e.g., 1 µM).

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag.

Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A

lower %Ctrl value indicates stronger binding of the test compound to the kinase. For

compounds showing significant binding, a dissociation constant (Kd) is determined by

running the assay with a range of compound concentrations.

Radiometric Kinase Activity Assay (e.g., ³³PanQinase™
Assay)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of

a radiolabeled phosphate from ATP to a substrate.

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound

at various concentrations are combined in a reaction buffer.

Initiation: The reaction is initiated by the addition of [γ-³³P]ATP and MgCl₂.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

Termination and Separation: The reaction is stopped, and the radiolabeled substrate is

separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a
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phosphocellulose filter.

Detection: The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter.

Data Analysis: The percentage of kinase activity remaining at each compound concentration

is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a

dose-response curve.

Visualizing the AAK1 Signaling Pathway and
Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams have been generated using Graphviz (DOT language).
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Kinase Inhibitor Specificity Profiling Workflow

Test Compound (e.g., Aak1-IN-5)

Single-Point High Concentration Screen
(e.g., 1 µM vs. Kinome Panel)

Identify Off-Target Hits
(% Inhibition > Threshold)

Dose-Response Assay for Hits
(e.g., 10-point curve)

Calculate IC50/Kd Values

Generate Selectivity Profile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Specificity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12425128#validating-the-specificity-of-aak1-in-5-for-
aak1-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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